Latromotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latromotide is an antineoplastic.
Applications De Recherche Scientifique
Control of Tumor Growth in Neuroendocrine Tumors
Octreotide LAR (long-acting release) has been studied for its efficacy in controlling tumor growth in patients with metastatic neuroendocrine midgut tumors. In a placebo-controlled, double-blind study, octreotide LAR significantly lengthened the median time to tumor progression compared with placebo. Patients treated with octreotide LAR had a 66% risk reduction of tumor progression, demonstrating substantial tumor control and a more favorable antiproliferative response than placebo (Arnold et al., 2009).
Impact on Elderly Patients with Carcinoid Syndrome
Octreotide LAR's use among elderly patients with carcinoid syndrome has been analyzed in a population-based study. It indicated the pattern of octreotide LAR use in clinical practice and its impact on survival outcomes, highlighting its role in the management of this patient group (Shen et al., 2014).
Management of Acromegaly
Octreotide LAR effectively controls the secretion of growth hormone and insulin-like growth factor-1 in patients with acromegaly. It provides progressive control of serum levels of these hormones and is generally well tolerated by most patients, indicating its effectiveness in the medical management of acromegaly (McKeage et al., 2003; 2012).
Inhibition of Hormone Secretion
Like endogenous somatostatin, octreotide LAR inhibits the secretion of various hormones, including growth hormone, demonstrating its potential in controlling hormonal imbalances in certain medical conditions (Gillis et al., 1997).
Immunomodulatory Effects
A study has shown that octreotide LAR can influence the immune system by significantly decreasing the level of regulatory T cells (Tregs) and possibly affecting myeloid-derived suppressor cells (MDSCs). This indicates its potential role in tipping the balance of the immune system towards a more effective anti-tumor immunosurveillance in neuroendocrine neoplasms (von Arx et al., 2020).
Propriétés
Numéro CAS |
1049674-65-8 |
---|---|
Nom du produit |
Latromotide |
Formule moléculaire |
C60H105N17O12 |
Poids moléculaire |
1256.6 |
Nom IUPAC |
L-Leucine, L-lysyl-L-valyl-L-tyrosyl-L-leucyl-L-arginyl-L-valyl-L-arginyl-L-prolyl-L-leucyl- |
InChI |
InChI=1S/C60H105N17O12/c1-32(2)28-42(71-53(83)44(31-37-20-22-38(78)23-21-37)73-56(86)47(35(7)8)75-49(79)39(62)16-11-12-24-61)51(81)69-40(17-13-25-67-59(63)64)50(80)76-48(36(9)10)55(85)70-41(18-14-26-68-60(65)66)57(87)77-27-15-19-46(77)54(84)72-43(29-33(3)4)52(82)74-45(58(88)89)30-34(5)6/h20-23,32-36,39-48,78H,11-19,24-31,61-62H2,1-10H3,(H,69,81)(H,70,85)(H,71,83)(H,72,84)(H,73,86)(H,74,82)(H,75,79)(H,76,80)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
LYBZGRBEJKCFJH-BHEJXMHWSA-N |
SMILES |
CC(C)C[C@@H](C(O)=O)NC([C@H](CC(C)C)NC([C@H]1N(C([C@H](CCCNC(N)=N)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(C)C)NC([C@H](CC2=CC=C(O)C=C2)NC([C@H](C(C)C)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)CCC1)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Latromotide; Lys-val-tyr-leu-arg-val-arg-pro-leu-leu; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.